molecular formula C18H24N2O5 B2560177 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)carbamoyl)benzoic acid CAS No. 1038409-56-1

3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)carbamoyl)benzoic acid

Cat. No.: B2560177
CAS No.: 1038409-56-1
M. Wt: 348.399
InChI Key: PTVWISOJAANKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)carbamoyl)benzoic acid typically involves the reaction of 4-aminopiperidine with tert-butoxycarbonyl chloride to form the tert-butoxycarbonyl-protected piperidine. This intermediate is then reacted with 3-carboxybenzoic acid under suitable conditions to yield the final product .

Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis generally follows standard organic synthesis protocols involving protection, coupling, and deprotection steps. The reaction conditions often include the use of solvents like dichloromethane and reagents such as coupling agents (e.g., EDCI, DCC) to facilitate the formation of the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The compound functions as a semi-flexible linker in PROTACs, which are bifunctional molecules designed to recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The tert-butoxycarbonyl group provides steric hindrance, enhancing the selectivity and efficacy of the PROTACs . The molecular targets typically include disease-related proteins, and the pathways involved are those related to the ubiquitin-proteasome system .

Comparison with Similar Compounds

Comparison: 3-((1-(tert-Butoxycarbonyl)piperidin-4-yl)carbamoyl)benzoic acid is unique due to its specific application as a semi-flexible linker in PROTAC development. Its structure allows for optimal 3D orientation and ternary complex formation, which is crucial for the efficacy of targeted protein degradation. Similar compounds may serve as linkers or intermediates in other synthetic applications but may not provide the same level of specificity and efficiency in PROTACs .

Properties

IUPAC Name

3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]carbamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(24)20-9-7-14(8-10-20)19-15(21)12-5-4-6-13(11-12)16(22)23/h4-6,11,14H,7-10H2,1-3H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVWISOJAANKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.